6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
Overview
Description
6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid, also known as FMTQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid exerts its biological activity by inhibiting the activity of specific enzymes or proteins in the body. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. This compound has also been shown to exhibit low toxicity in animal models, suggesting its potential as a safe drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit high purity and stability, which is important for reproducibility of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid. One potential direction is the development of this compound-based drugs for the treatment of cancer, bacterial infections, and inflammation. Another potential direction is the use of this compound in the development of organic electronic devices such as solar cells and transistors. Additionally, the study of this compound in environmental science could lead to the development of new methods for the detection and removal of heavy metal ions from water.
Scientific Research Applications
6-fluoro-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammation. In material science, this compound has been studied for its potential applications in the development of organic electronic devices such as solar cells and transistors. In environmental science, this compound has been studied for its potential applications in the detection and removal of heavy metal ions from water.
properties
IUPAC Name |
6-fluoro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUUYAZBACADPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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